Mesalazine N-beta-D-Glucuronide is a chemical compound derived from mesalazine, a medication primarily used to treat inflammatory bowel diseases such as ulcerative colitis. This compound is formed when mesalazine undergoes glucuronidation, a biochemical process where a glucuronic acid molecule is attached to the drug, enhancing its solubility and facilitating its excretion from the body. Mesalazine N-beta-D-Glucuronide is classified as a glycoside and falls under the category of non-steroidal anti-inflammatory drugs (NSAIDs) due to its anti-inflammatory properties.
Mesalazine N-beta-D-Glucuronide originates from mesalazine, which is synthesized from 5-aminosalicylic acid. The glucuronidation process typically occurs in the liver and intestines, mediated by enzymes known as UDP-glucuronosyltransferases. This compound is classified within the broader category of pharmaceutical glucuronides, which are important for drug metabolism and pharmacokinetics.
The synthesis of Mesalazine N-beta-D-Glucuronide can be achieved through enzymatic or chemical methods. The most common approach involves the use of UDP-glucuronic acid in conjunction with specific glycosyltransferases that facilitate the transfer of glucuronic acid to mesalazine.
Mesalazine N-beta-D-Glucuronide has a molecular formula of and a molecular weight of 329.26 g/mol. Its structure features a trihydroxyoxane ring with a carboxylic acid group and an aniline moiety.
O[C@@H]1[C@@H](O)[C@H](Nc2ccc(O)c(c2)C(=O)O)O[C@@H]([C@H]1O)C(=O)O
InChI=1S/C13H15NO9/c15-6-2-1-4(3-5(6)12(19)20)14-11-9(18)7(16)8(17)10(23-11)13(21)22/h1-3,7-11,14-18H,(H,19,20)(H,21,22)/t7-,8-,9+,10-,11+/m0/s1
Mesalazine N-beta-D-Glucuronide can be hydrolyzed back to mesalazine through the action of beta-glucuronidases present in the gut microbiota. This reaction is essential for the release of active mesalazine at the site of inflammation in the colon.
The hydrolysis reaction typically follows first-order kinetics with respect to substrate concentration. The enzyme activity can vary based on factors such as pH and microbial composition in the gut.
The therapeutic effect of Mesalazine N-beta-D-Glucuronide is primarily due to its conversion back to mesalazine in the colon. Mesalazine acts by inhibiting leukotriene synthesis and scavenging free radicals, thereby reducing inflammation in the intestinal mucosa.
Upon administration, Mesalazine N-beta-D-Glucuronide reaches the colon where it is hydrolyzed by bacterial enzymes:
Mesalazine N-beta-D-Glucuronide serves primarily as a prodrug for mesalazine in clinical settings for treating inflammatory bowel diseases such as ulcerative colitis. Its ability to release active mesalazine directly at the site of inflammation enhances therapeutic efficacy while minimizing systemic side effects.
CAS No.: 140631-27-2
CAS No.: 26543-10-2
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5
CAS No.: